N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]-2,2-dimethylpropanamide
Description
N-[2-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl]-2,2-dimethylpropanamide is a synthetic hybrid molecule combining a coumarin (4H-chromen-4-one) scaffold with a 4-methoxyphenyl substituent at position 2 and a bulky 2,2-dimethylpropanamide (pivalamide) group at position 5. The coumarin core is widely studied for its pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-4-oxochromen-7-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-21(2,3)20(24)22-14-7-10-16-17(23)12-18(26-19(16)11-14)13-5-8-15(25-4)9-6-13/h5-12H,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAJVHFBRYYKTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]-2,2-dimethylpropanamide typically involves multiple steps, starting with the formation of the chromen-4-one core. One common approach is the condensation of 4-methoxybenzaldehyde with 2,2-dimethylpropanoic acid in the presence of a strong base, followed by cyclization to form the chromen-4-one structure.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its chromen-4-one core is valuable in the development of new pharmaceuticals and organic materials.
Biology: Biologically, N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]-2,2-dimethylpropanamide has shown potential as an enzyme inhibitor. It can modulate biological pathways and is studied for its effects on various cellular processes.
Medicine: In medicine, this compound is explored for its therapeutic properties. It has been investigated for its anti-inflammatory, antioxidant, and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: Industrially, this compound is used in the production of dyes, pigments, and other chemical products. Its unique structure allows for the creation of materials with specific properties, such as enhanced stability and colorfastness.
Mechanism of Action
The mechanism by which N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]-2,2-dimethylpropanamide exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to biological effects. The specific pathways involved depend on the biological context and the target of interest.
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide
- Structure : Features a fluorinated biphenyl group instead of 4-methoxyphenyl.
- Synthesis: Prepared via Schotten–Baumann reaction between 7-amino-4-methylcoumarin and (±)-flurbiprofen-derived acyl chloride .
(±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide
- Structure : Contains a chlorophenyl group and a shorter acetamide chain.
- Activity : Demonstrated superior in vitro anti-inflammatory activity (vs. ibuprofen), attributed to the chloro substituent’s electron-withdrawing effects .
- Comparison : The absence of a branched amide chain may reduce metabolic stability relative to the target compound.
Analogues with Varied Linker Groups
N-(4-Methoxyphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide
- Structure : Uses an ether-oxygen linker instead of an amide bond.
[3-(4-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] N,N-dimethylcarbamate
- Structure : Incorporates a trifluoromethyl group and a carbamate linker.
- Properties : The carbamate group may enhance solubility but reduce stability under physiological conditions .
Analogues with Heterocyclic Cores
N-{4-[(3-Bromophenyl)amino]-6-[2-(4-methoxyphenyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl}-2,2-dimethylpropanamide
- Structure : Replaces coumarin with a pyrrolo[2,3-d]pyrimidine core.
- Comparison : The target compound’s coumarin core may prioritize anti-inflammatory over anticancer effects.
Table 1: Structural and Functional Comparison
Biological Activity
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]-2,2-dimethylpropanamide, a compound belonging to the class of chromen-4-one derivatives, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chromen-4-one core structure with a methoxyphenyl substitution and a dimethylpropanamide moiety. Its IUPAC name is N-[2-(4-methoxyphenyl)-4-oxochromen-7-yl]acetamide. The molecular formula is with a molecular weight of approximately 313.35 g/mol.
This compound exhibits various biological activities, including:
- Antioxidant Activity : The compound has been shown to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage.
- Anti-inflammatory Effects : It modulates inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are key players in the inflammatory response .
- Antitumor Activity : Preliminary studies indicate cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and other tumor types. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific molecular targets involved in cell cycle regulation .
Biological Activity Data
The following table summarizes key biological activities and their corresponding effects observed in various studies:
Case Studies and Research Findings
- Antioxidant Study : A study demonstrated that this compound exhibited significant antioxidant activity through various assays, including DPPH and ABTS radical scavenging tests. The compound showed a dose-dependent response, indicating its potential as a protective agent against oxidative stress-related diseases.
- Anti-inflammatory Research : In vitro studies revealed that the compound effectively inhibited COX-2 activity with an IC50 value indicating moderate potency. This inhibition suggests its potential use in treating inflammatory conditions such as arthritis or other chronic inflammatory diseases .
- Antitumor Activity : Research involving MCF-7 breast cancer cells indicated that the compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. The study highlighted the importance of further investigation into its mechanism and efficacy as a chemotherapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
